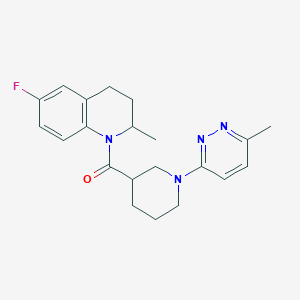
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C21H25FN4O and its molecular weight is 368.456. The purity is usually 95%.
BenchChem offers high-quality (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been shown to possess significant antiviral activities . Specifically, derivatives have been prepared and reported as antiviral agents against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its efficacy against similar viral pathogens.
Antibacterial Applications
Research on N-substituted benzoxazole derivatives, which are structurally related, indicates potential for antibacterial activity . The compound could be synthesized in various forms and tested against a range of bacterial strains to determine its effectiveness as an antibacterial agent.
Antineoplastic Activity
Fluoroquinolones, which are chemically related to the compound, have been studied for their antineoplastic activity , particularly as inhibitors of topoisomerase II in cancer cells . The compound could be investigated for its potential to act as an antineoplastic agent.
Drug Delivery Systems
Boronic acids and esters are considered for the design of new drugs and drug delivery devices. Given the structural complexity of the compound, it could be utilized in the development of drug delivery systems that target specific cells or tissues .
Neutron Capture Therapy
The boronic acid derivatives of related compounds are suitable for neutron capture therapy. This application could be explored for our compound, potentially as a boron-carrier in cancer treatment .
Alzheimer’s Disease Treatment
Derivatives of benzisoxazole, which are structurally related to the compound, have been identified as selective inhibitors of acetylcholinesterase (AChE), used in treating Alzheimer’s disease . The compound could be modified to enhance its affinity for AChE, offering a new avenue for Alzheimer’s treatment.
Analgesic and Anticonvulsant Effects
Isoxazole derivatives are known for their analgesic and anticonvulsant activities. By extension, the compound could be synthesized into derivatives that exhibit analgesic and anticonvulsant properties .
Psychotropic Medication
Given that related compounds have been used in psychotropic medications, there is potential for the compound to be developed into a psychotropic drug , possibly acting on serotonergic or dopaminergic receptors .
特性
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O/c1-14-5-10-20(24-23-14)25-11-3-4-17(13-25)21(27)26-15(2)6-7-16-12-18(22)8-9-19(16)26/h5,8-10,12,15,17H,3-4,6-7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDNWQJWBCCUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CCCN(C3)C4=NN=C(C=C4)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2945784.png)
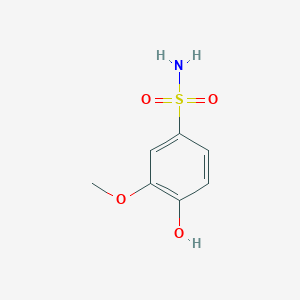
![N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2945786.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]-N-methylacetamide](/img/structure/B2945787.png)
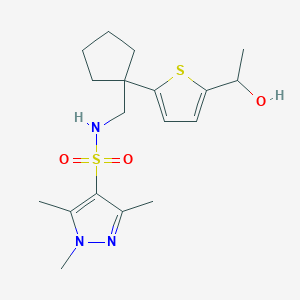

![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)
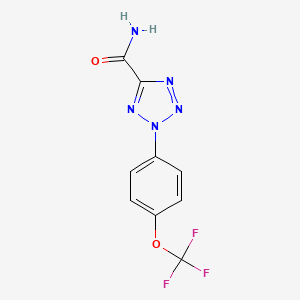
![3-(3,5-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2945793.png)
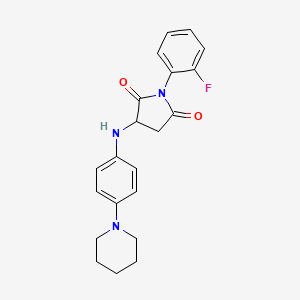
![(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2945804.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine](/img/structure/B2945805.png)
